molecular formula C15H12ClN3S B143972 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 128277-24-7

4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B143972
CAS No.: 128277-24-7
M. Wt: 301.8 g/mol
InChI Key: ISKGKMVCOYALTM-UHFFFAOYSA-N
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Description

4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique fusion of pyridine, benzothiophene, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a benzothiophene derivative under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature is usually maintained between 80°C to 120°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : Lacks the chloro substituent, which may affect its reactivity and biological activity.
  • 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyridine : Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to the presence of the chloro group, which can participate in various substitution reactions, enhancing its versatility in synthetic applications. Additionally, the fusion of three different heterocyclic rings provides a unique scaffold for drug design and development.

Properties

IUPAC Name

4-chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-13-12-10-5-1-2-6-11(10)20-15(12)19-14(18-13)9-4-3-7-17-8-9/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKGKMVCOYALTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367876
Record name 4-Chloro-2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128277-24-7
Record name 4-Chloro-2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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